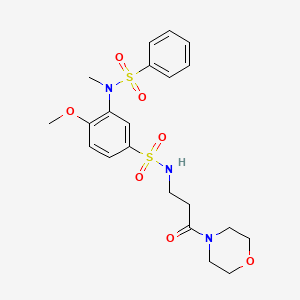

4-methoxy-3-(N-methylphenylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S2/c1-23(33(28,29)17-6-4-3-5-7-17)19-16-18(8-9-20(19)30-2)32(26,27)22-11-10-21(25)24-12-14-31-15-13-24/h3-9,16,22H,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWRDPRAZGLJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)N2CCOCC2)OC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-3-(N-methylphenylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide, a complex sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 422.54 g/mol. The structure features a methoxy group, a sulfonamide moiety, and a morpholino group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O5S2 |

| Molecular Weight | 422.54 g/mol |

| Solubility | Moderate in organic solvents, limited in water |

| Stability | Stable under standard conditions |

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by forming hydrogen bonds at their active sites. This mechanism is crucial in the context of antibacterial activity, where it can disrupt bacterial folate synthesis pathways.

Enzyme Inhibition

The compound's sulfonamide group may inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial growth. By blocking this enzyme, the compound can potentially exert antibacterial effects similar to other sulfonamides.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Antiviral Activity

Recent investigations into related compounds have indicated potential antiviral properties. For instance, derivatives of phenylbenzamide have shown broad-spectrum antiviral effects against viruses like HIV-1 and Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that related sulfonamide compounds exhibited potent antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism involved competitive inhibition of bacterial enzymes necessary for folate synthesis.

- Antiviral Potential : Research on N-phenylbenzamide derivatives revealed that they could inhibit HBV replication by increasing A3G levels in HepG2 cells. This suggests that similar mechanisms may be applicable to this compound.

Comparison with Similar Compounds

Comparison :

- The target compound replaces the iodophenyl group in 6g/6h with a 4-methoxy-3-(N-methylphenylsulfonamido)benzene core.

- The morpholino-3-oxopropyl chain is retained, suggesting shared synthetic routes (e.g., carbodiimide-mediated amidation) and similar solubility profiles .

Physicochemical Properties

Key Differences :

- The methoxy group in the target compound may reduce polarity compared to the iodophenyl group in 6g/6h, altering logP values and membrane permeability.

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step routes requiring precise control of temperature, pH, and reaction time to maximize yield and purity. Key steps include:

- Sulfonylation reactions : Introducing sulfonamide groups under inert atmospheres to prevent oxidation or hydrolysis .

- Protective group strategies : Using temporary protecting groups (e.g., tert-butoxycarbonyl) to ensure regioselectivity during substitutions .

- Purification : Column chromatography or recrystallization to isolate intermediates and final products, validated via NMR and mass spectrometry .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy : For mapping functional groups (e.g., sulfonamide protons at δ 7.5–8.5 ppm) and verifying substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : To monitor reaction progress and assess purity (>95% typically required for pharmacological studies) .

- Mass Spectrometry (MS) : Confirming molecular weight (e.g., ESI-MS m/z 568.2 [M+H]⁺) and detecting impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data?

- Kinetic analysis : Compare reaction pathways (e.g., enzyme inhibition kinetics) under standardized conditions to identify assay-specific variables (e.g., pH, co-solvents) .

- Structural analogs : Synthesize derivatives with systematic modifications (e.g., methoxy → ethoxy groups) to isolate structure-activity relationships (SAR) .

- QSAR modeling : Use computational tools to correlate electronic properties (e.g., logP, dipole moments) with bioactivity, addressing outliers through steric/electronic parameter adjustments .

Advanced: What experimental designs optimize the compound’s reactivity for target interactions?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the morpholino ring .

- Functional group activation : Pre-activate the sulfonamide group via triflation to improve electrophilicity in coupling reactions .

- Temperature gradients : Use stepwise heating (e.g., 25°C → 60°C) to balance reaction kinetics and thermal decomposition risks .

Basic: What functional groups dominate the compound’s reactivity?

- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Morpholino ring : Enhances solubility and modulates electron density via its oxazinyl oxygen .

- Methoxy group (-OCH₃) : Influences steric bulk and π-π stacking in aromatic systems .

Advanced: How can researchers design derivatives to enhance metabolic stability?

- Bioisosteric replacement : Substitute the morpholino ring with piperazine or thiomorpholine to alter metabolic pathways .

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., methyl groups) to slow CYP450-mediated oxidation .

- Prodrug strategies : Introduce ester or amide linkages to improve bioavailability, with hydrolysis releasing the active form .

Basic: What are the primary applications in pharmacological research?

- Enzyme inhibition : Targets include carbonic anhydrases and proteases, with IC₅₀ values typically <1 µM in optimized analogs .

- Receptor modulation : Acts as a partial agonist/antagonist for GPCRs linked to inflammation or oncology pathways .

Advanced: How should researchers address discrepancies in cytotoxicity profiles across cell lines?

- Cell-specific uptake studies : Quantify intracellular concentrations using LC-MS to correlate cytotoxicity with bioavailability .

- Transcriptomic profiling : Compare gene expression (e.g., ABC transporters) in resistant vs. sensitive cell lines to identify efflux mechanisms .

- 3D tumor spheroid models : Validate efficacy in physiologically relevant models to reduce monolayer culture artifacts .

Basic: What are the storage and handling recommendations?

- Storage : -20°C under argon to prevent hydrolysis of the sulfonamide group .

- Solubility : Use DMSO for stock solutions (50 mM), with dilution in PBS (pH 7.4) for biological assays .

Advanced: How can computational methods guide the optimization of binding affinity?

- Molecular docking : Simulate interactions with target proteins (e.g., PDB: 1XFC) to prioritize substituents improving van der Waals contacts .

- Free-energy perturbation (FEP) : Predict ΔΔG values for mutations (e.g., Thr199→Ala in carbonic anhydrase) to refine inhibitor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.